molecular formula C14H10FN3 B10786518 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole

Cat. No.: B10786518
M. Wt: 239.25 g/mol
InChI Key: MAOSUPNJVJGJEU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole is a heterocyclic compound that features both fluorophenyl and pyridinyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with pyridine-4-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the imidazole ring or the attached aromatic groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-5-(pyridin-4-yl)-1H-imidazole
  • 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1H-imidazole
  • 4-(4-Methylphenyl)-5-(pyridin-4-yl)-1H-imidazole

Uniqueness

4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C14H10FN3/c15-12-3-1-10(2-4-12)13-14(18-9-17-13)11-5-7-16-8-6-11/h1-9H,(H,17,18)

InChI Key

MAOSUPNJVJGJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=N2)C3=CC=NC=C3)F

Origin of Product

United States

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